3-Bromo-2,6-dimethoxybenzoic acid

Descripción general

Descripción

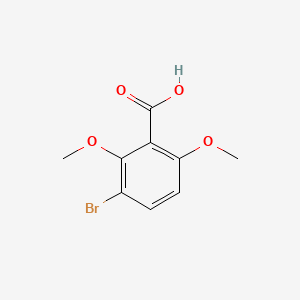

3-Bromo-2,6-dimethoxybenzoic acid is an aromatic carboxylic acid with the molecular formula C9H9BrO4 and a molecular weight of 261.07 g/mol . This compound is characterized by the presence of bromine and methoxy groups attached to a benzoic acid core. It is a white to off-white solid with a melting point of 146°C and is slightly soluble in organic solvents such as chloroform, dimethyl sulfoxide, and ethyl acetate .

Métodos De Preparación

The synthesis of 3-Bromo-2,6-dimethoxybenzoic acid typically involves the bromination of 2,6-dimethoxybenzoic acid. One common method includes the following steps :

Preparation of 2,6-dimethoxybenzoic acid: This can be synthesized from 1,3-dimethoxybenzene and carbon dioxide.

Bromination: The 2,6-dimethoxybenzoic acid is then brominated using bromine in the presence of a catalyst such as iron or aluminum chloride to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Análisis De Reacciones Químicas

3-Bromo-2,6-dimethoxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Synthesis of Drug Intermediates

3-Bromo-2,6-dimethoxybenzoic acid is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. It plays a crucial role in developing anti-inflammatory and analgesic drugs due to its structural properties that allow for modifications leading to biologically active derivatives. For instance, it has been involved in the synthesis of brominated peptides for potential therapeutic uses against diseases such as cancer and HIV .

Case Study: HIV Protease Inhibitors

A fragment-based screening study identified this compound as a potential inhibitor of HIV protease. The compound was found to bind effectively at known surface sites of the enzyme, suggesting its utility in developing antiviral agents .

Organic Synthesis

Role in Chemical Reactions

In organic chemistry, this compound is employed for synthesizing complex molecules. Its reactivity allows chemists to explore new reaction pathways and develop novel compounds. For example, it has been used in palladium-catalyzed decarboxylative addition reactions to yield various derivatives with potential applications in medicinal chemistry .

Data Table: Reaction Yields

| Reaction Type | Product Yield (%) |

|---|---|

| Decarboxylative addition | 22% |

| Friedel-Crafts-like reactions | 73-88% |

Material Science

Development of Specialty Polymers

The compound is also used in material science for formulating specialty polymers and resins. Its incorporation enhances the thermal stability and chemical resistance of materials, making it valuable for applications in coatings and adhesives .

Biochemical Research

Enzyme Interaction Studies

In biochemical research, this compound aids in studying enzyme interactions and metabolic pathways. Its derivatives have been used to probe biological processes, providing insights into potential therapeutic targets. For example, it has been involved in labeling RGD peptides with bromine isotopes for imaging studies .

Analytical Chemistry

Calibration Standards

In analytical chemistry, this compound serves as a standard for calibrating techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Its purity and stability make it suitable for ensuring accurate measurements in various analytical applications .

Mecanismo De Acción

The mechanism of action of 3-Bromo-2,6-dimethoxybenzoic acid depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or oxidative addition . In biological systems, it may interact with specific enzymes or receptors, inhibiting or modulating their activity.

Comparación Con Compuestos Similares

3-Bromo-2,6-dimethoxybenzoic acid can be compared with other similar compounds such as:

2,6-Dimethoxybenzoic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.

3-Bromo-2,5-dimethoxybenzoic acid: Similar structure but with different positioning of the methoxy groups, leading to different reactivity and applications.

3-Bromo-4,5-dimethoxybenzoic acid: Another isomer with distinct chemical properties and uses.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and makes it valuable for targeted synthetic applications.

Actividad Biológica

3-Bromo-2,6-dimethoxybenzoic acid (BrDMB) is a compound that has garnered attention in various fields of biological and medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of BrDMB, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C₉H₉BrO₄

- Molecular Weight : 260.07 g/mol

- CAS Number : 123278-07-9

The presence of bromine and methoxy groups in its structure contributes to its reactivity and interactions with biological targets.

BrDMB exhibits biological activity primarily through its ability to interact with specific molecular targets. The bromine atom and the carboxylic acid group are crucial for its reactivity:

- Electrophilic Nature : The bromine atom can act as an electrophile in nucleophilic substitution reactions, facilitating the formation of new chemical bonds.

- Hydrogen Bonding : The carboxylic acid group can engage in hydrogen bonding, influencing the compound's solubility and interaction with biological macromolecules.

Enzyme Interactions and Metabolic Pathways

BrDMB has been utilized in studies examining enzyme interactions and metabolic pathways. Its role as a substrate or inhibitor in various enzymatic reactions has been explored, particularly in the context of drug metabolism and synthesis.

Therapeutic Potential

Research indicates that BrDMB may possess potential therapeutic properties. It has been investigated for:

- Anti-inflammatory Effects : Some studies suggest that BrDMB may exhibit anti-inflammatory properties, making it a candidate for further research in treating inflammatory diseases.

- Antitumor Activity : Preliminary findings indicate that BrDMB could inhibit the proliferation of certain cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies and Research Findings

- Enzyme Inhibition Studies :

- Synthesis and Labeling Applications :

- Toxicological Assessments :

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2,6-Dimethylbenzoic Acid | Lacks bromine; less reactive | Limited anti-inflammatory effects |

| 3-Bromo-2-methylbenzoic Acid | One methyl group; altered reactivity | Moderate enzyme inhibition |

| 4-Bromo-2,6-dimethoxybenzoic Acid | Different bromine position; varied properties | Distinct biological activities |

Propiedades

IUPAC Name |

3-bromo-2,6-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO4/c1-13-6-4-3-5(10)8(14-2)7(6)9(11)12/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQANLQRQJHIQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379193 | |

| Record name | 3-bromo-2,6-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73219-89-3 | |

| Record name | 3-bromo-2,6-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action for 3-bromo-2,6-dimethoxybenzoic acid in targeting HIV protease?

A1: this compound acts as a fragment molecule targeting a surface site on HIV protease known as the flap site. [1,2] This interaction was observed in crystallographic studies utilizing a brominated fragment library. [1] The bromine atom facilitated the identification of the binding site through anomalous scattering techniques. [1] While this compound exhibits weak binding, it highlights the potential for developing higher-affinity allosteric inhibitors targeting this site. [1]

Q2: Besides its application in HIV research, has this compound been investigated in other contexts?

A2: Interestingly, this compound was also observed to form a 1:1 crystal complex with 2',6'-dimethoxyflavone. [3] This interaction, driven by an intermolecular hydrogen bond between the carboxylic acid group of this compound and the carbonyl group of 2',6'-dimethoxyflavone, highlights its potential in forming cocrystals. [3] While the biological relevance of this complex remains unexplored, it showcases the diverse interactions this compound can engage in beyond its role as a fragment targeting HIV protease.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.